molecular formula C9H11BrN2O3S2 B8293578 N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide

N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide

Cat. No.: B8293578
M. Wt: 339.2 g/mol
InChI Key: KSWUMJDPAXIDQM-UHFFFAOYSA-N
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Description

N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide is a useful research compound. Its molecular formula is C9H11BrN2O3S2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrN2O3S2

Molecular Weight

339.2 g/mol

IUPAC Name

N-[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonylacetamide

InChI

InChI=1S/C9H11BrN2O3S2/c1-6(13)12-17(14,15)9(3-2-4-9)8-11-5-7(10)16-8/h5H,2-4H2,1H3,(H,12,13)

InChI Key

KSWUMJDPAXIDQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1(CCC1)C2=NC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-Bromo-1,3-thiazol-2-yl)cyclobutanesulfonamide (110 mg, 0.370 mmol, prepared according to Example 70, Steps 1-5) was taken up in pyridine (5 mL), and acetic anhydride (524 μL, 5.55 mmol) was added. The reaction was stirred at 70° C. overnight. The reaction was concentrated to dryness, diluted with water, acidified with 2 N HCl, and extracted with CH2Cl2 (2×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated to give N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide (120 mg, 96%) as a beige solid. MS ESI: [M+H]+ m/z 338.9/340.9.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
524 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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